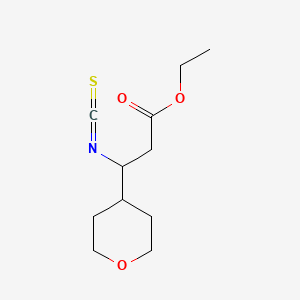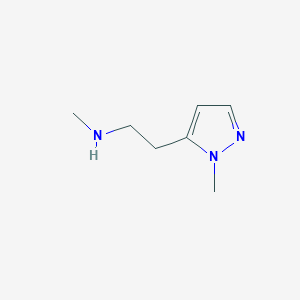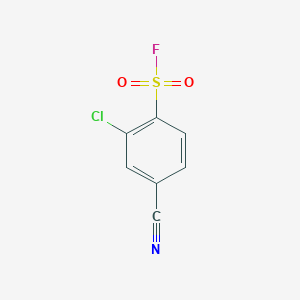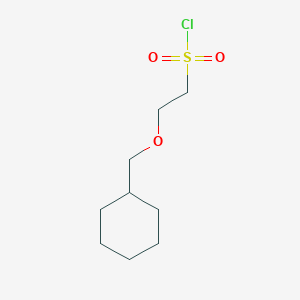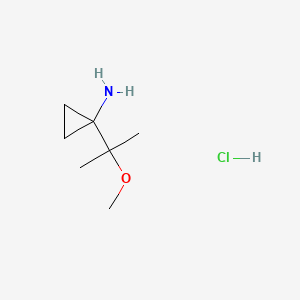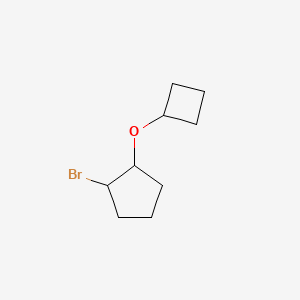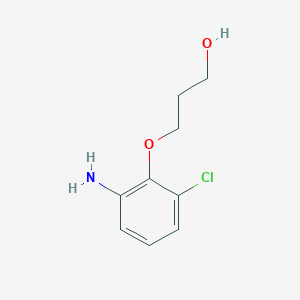![molecular formula C6H12ClNS B13629231 7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)
7-Thia-4-azaspiro[2.5]octanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-thia-4-azaspiro[2.5]octane hydrochloride is a chemical compound with the molecular formula C6H12ClNS and a molecular weight of 165.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both sulfur and nitrogen atoms within the ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-thia-4-azaspiro[2.5]octane hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, which can be performed using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of 7-thia-4-azaspiro[2.5]octane hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization or chromatography, to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
7-thia-4-azaspiro[2.5]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-thia-4-azaspiro[2.5]octane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of 7-thia-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms within the spirocyclic structure can form interactions with various biological molecules, potentially leading to the modulation of enzymatic activity or receptor binding. Further research is needed to fully elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-thia-4-azaspiro[2.5]octane hydrochloride include:
- 4-azaspiro[2.5]octane hydrochloride
- 5-azaspiro[3.4]octane hydrochloride
- 1-azaspiro[4.4]nonane hydrochloride
- 8-thia-1-azaspiro[4.5]decane hydrochloride
Uniqueness
What sets 7-thia-4-azaspiro[2.5]octane hydrochloride apart from these similar compounds is its specific spirocyclic structure that includes both sulfur and nitrogen atoms. This unique arrangement imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C6H12ClNS |
|---|---|
Molekulargewicht |
165.69 g/mol |
IUPAC-Name |
7-thia-4-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C6H11NS.ClH/c1-2-6(1)5-8-4-3-7-6;/h7H,1-5H2;1H |
InChI-Schlüssel |
IHUMSQNPLRMSPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CSCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


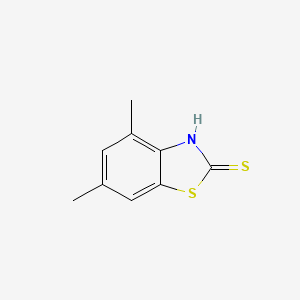
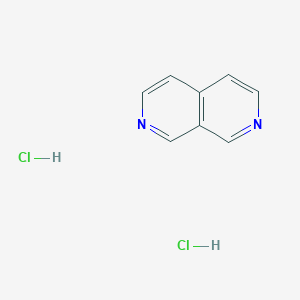
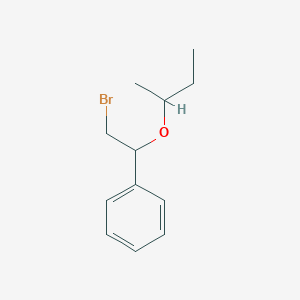
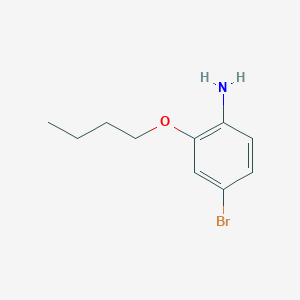
![2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)
